4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been found to inhibit ents . The inhibition of these transporters can affect the uptake of nucleosides, which are crucial for DNA and RNA synthesis.
Biochemical Pathways
By inhibiting ents, the compound could potentially disrupt nucleotide synthesis and adenosine regulation pathways .
Result of Action
The inhibition of ents could potentially lead to a decrease in nucleoside uptake, affecting dna and rna synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. One common method starts with the reaction of saccharin N-(4-(methyl)phenethyl 4-methylbenzenesulfonate) with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at reflux for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Potassium Carbonate: Used as a base in substitution reactions.
Palladium Catalysts: Employed in cross-coupling reactions, such as the Hartwig-Buchwald N-arylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Hartwig-Buchwald N-arylation can yield various substituted phenylpiperazines .
Scientific Research Applications
4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of neuroligands for dopamine and serotonin receptors.
Biology: It is used in molecular imaging studies to investigate receptor binding and activity.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-fluorophenyl)piperazine): A related compound with similar pharmacological properties.
4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound studied for its inhibitory effects on nucleoside transporters.
Uniqueness
4-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group with a fluorinated phenylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2S/c19-15-5-7-16(8-6-15)26(24,25)21-9-10-22-11-13-23(14-12-22)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUVYBHRQUDNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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